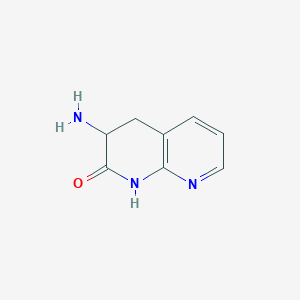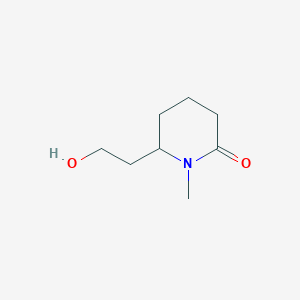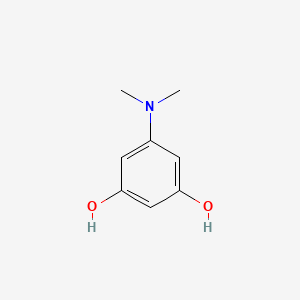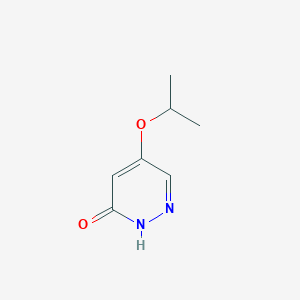
6-Ethylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2 It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Ethylquinoxaline can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with 1,2-diketones in the presence of catalysts. For instance, the reaction of 1,2-phenylenediamine with ethylglyoxal in methanol, catalyzed by titanium silicate-1, yields this compound . This reaction is typically carried out at room temperature and is scalable to multigram quantities.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts like molecular iodine or cerium ammonium nitrate are preferred . These methods not only enhance the yield but also reduce the reaction time and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated quinoxalines, alkylated quinoxalines, acylated quinoxalines.
Wissenschaftliche Forschungsanwendungen
6-Ethylquinoxaline has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Ethylquinoxaline varies depending on its application. In biological systems, it often targets specific enzymes or receptors. For example, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . In cancer research, this compound derivatives induce apoptosis in cancer cells by activating caspase pathways .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, lacking the ethyl group, with similar but less potent biological activities.
Quinazoline: Another nitrogen-containing heterocycle with applications in anticancer and antiviral research.
Cinnoline: A structural isomer of quinoxaline with distinct pharmacological properties.
Uniqueness of 6-Ethylquinoxaline: The presence of the ethyl group at the sixth position enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. This modification often results in increased potency and selectivity in its biological activities compared to its parent compound, quinoxaline .
Eigenschaften
CAS-Nummer |
83570-44-9 |
|---|---|
Molekularformel |
C10H10N2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
6-ethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
NHOOTVPICXUNMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=NC=CN=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)


![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)
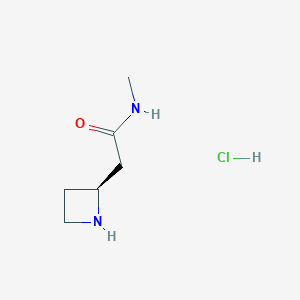
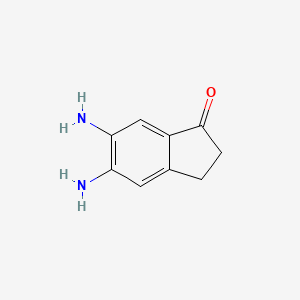
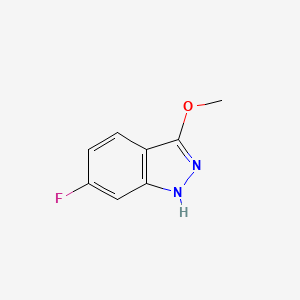
![1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone](/img/structure/B11918270.png)
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)
